molecular formula C10H13BrO2S B8383777 Tert-butyl (4-bromo-2-thienyl)acetate

Tert-butyl (4-bromo-2-thienyl)acetate

Cat. No.: B8383777
M. Wt: 277.18 g/mol
InChI Key: SIJMWXSGTKEHHU-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-2-thienyl)acetate is a versatile chemical building block of high interest in organic synthesis and pharmaceutical research. This compound features both a bromo substituent and a tert-butyl ester group on a thienyl scaffold, making it a valuable intermediate for constructing more complex molecules. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds . Simultaneously, the tert-butyl ester group is a common protected form of a carboxylic acid, which can be readily deprotected under mild acidic conditions to generate the free acid for further derivatization . This combination of functional groups makes this compound particularly useful for researchers developing active pharmaceutical ingredients (APIs), agrochemicals, and novel materials. Its structure is indicative of applications in medicinal chemistry, where the thiophene core is a privileged scaffold in drug discovery. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

tert-butyl 2-(4-bromothiophen-2-yl)acetate

InChI

InChI=1S/C10H13BrO2S/c1-10(2,3)13-9(12)5-8-4-7(11)6-14-8/h4,6H,5H2,1-3H3

InChI Key

SIJMWXSGTKEHHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CS1)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Crystal Engineering: Substituents like NO₂, Cl, and Br dictate molecular conformation and packing. For example, nitro groups enable planar geometries and layered structures, while bromine may favor halogen bonding or steric-driven motifs .

Preparation Methods

Acid-Catalyzed Fischer Esterification

Procedure :
(4-Bromo-2-thienyl)acetic acid is refluxed with excess tert-butanol in the presence of concentrated sulfuric acid (2–5 mol%) under anhydrous conditions. The reaction typically proceeds at 65–80°C for 12–24 hours.

Key Data :

  • Yield : 85–92%

  • Purity : >98% (GC/HPLC)

  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and distillation.

Example :

  • Reagents : (4-Bromo-2-thienyl)acetic acid (10 mmol), tert-butanol (30 mmol), H₂SO₄ (0.2 mmol).

  • Conditions : Toluene solvent, 80°C, 18 hours.

Coupling Agent-Mediated Esterification

Procedure :
Employing carbodiimides (e.g., DCC, EDCI) with tert-butanol and catalytic DMAP in dichloromethane or THF.

Advantages :

  • Avoids acidic conditions, suitable for acid-sensitive substrates.

  • Yield : 78–88%.

Example :

  • Reagents : (4-Bromo-2-thienyl)acetic acid (10 mmol), DCC (12 mmol), DMAP (0.5 mmol), tert-butanol (15 mmol).

  • Conditions : 0°C to room temperature, 12 hours.

Synthesis of (4-Bromo-2-Thienyl)Acetic Acid Precursor

Bromination of 2-Thienylacetic Acid

Procedure :
Electrophilic bromination using Br₂ (1.1 eq) in acetic acid at 0–25°C, followed by regioselective substitution at the 4-position of the thiophene ring.

Key Data :

  • Regioselectivity : >90% 4-bromo isomer.

  • Yield : 70–85% after recrystallization.

Mechanism :

  • Bromine adds meta to the electron-withdrawing acetic acid group via electrophilic aromatic substitution.

Cyanation and Hydrolysis

Procedure :

  • Nucleophilic substitution : 4-Bromo-2-thienyl bromide reacts with NaCN in DMF/H₂O (1:1) at 50°C.

  • Hydrolysis : The resulting nitrile is treated with NaOH (6M) under reflux to yield (4-bromo-2-thienyl)acetic acid.

Key Data :

  • Nitrile Yield : 75–80%.

  • Acid Yield : 90–95%.

Alternative Routes via Cross-Coupling

Suzuki-Miyaura Coupling

Procedure :
Arylboronic esters of 4-bromo-2-thiophene derivatives are coupled with tert-butyl bromoacetate using Pd(PPh₃)₄ as a catalyst.

Example :

  • Reagents : 4-Bromo-2-thienylboronic acid (1.2 eq), tert-butyl bromoacetate (1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq).

  • Conditions : DME/H₂O (3:1), 80°C, 12 hours.

  • Yield : 65–72%.

Flow Synthesis

Procedure :
Microreactor systems enable rapid lithiation-borylation of 4-bromo-2-thienyl halides, followed by carboxylation and esterification.

Advantages :

  • Reaction Time : <1 hour vs. 24 hours batch.

  • Yield : 89–94%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Fischer Esterification85–92>98HighHigh
Coupling Agent Route78–88>97ModerateModerate
Bromination-Hydrolysis70–8595–98HighLow
Suzuki Coupling65–72>95LowHigh
Flow Synthesis89–94>99HighModerate

Critical Challenges and Optimizations

  • Regioselectivity in Bromination : Use of Lewis acids (e.g., FeCl₃) improves 4-bromo isomer yield.

  • Esterification Side Reactions : Tert-butanol excess (3–5 eq) minimizes transesterification.

  • Purification : Silica gel chromatography (hexane:ethyl acetate, 9:1) effectively isolates the product.

Industrial-Scale Considerations

  • Catalyst Recycling : Amberlyst 15 resin enables 5–7 reuse cycles in esterification.

  • Green Chemistry : Solvent-free esterification under microwave irradiation reduces waste .

Q & A

Q. What are the standard synthetic routes for tert-butyl (4-bromo-2-thienyl)acetate, and what reaction conditions optimize yield?

The synthesis typically involves esterification of (4-bromo-2-thienyl)acetic acid with tert-butanol under acidic catalysis. Common catalysts include sulfuric acid or p-toluenesulfonic acid (0.5–1.0 eq.), with refluxing in anhydrous dichloromethane or toluene (60–80°C, 12–24 hours) . Yield optimization requires strict control of moisture, stoichiometric excess of tert-butanol (1.2–1.5 eq.), and inert atmosphere (N₂/Ar). Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >90% purity.

Q. How is this compound characterized to confirm structure and purity?

Characterization employs ¹H/¹³C NMR to verify ester carbonyl resonance (~170 ppm) and thienyl/bromo substituents. Mass spectrometry (ESI-TOF or EI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 291.03 for C₁₀H₁₃BrO₂S). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.3% for C, H, Br) .

Advanced Research Questions

Q. How can steric effects of the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The tert-butyl ester creates steric hindrance, slowing transmetalation in palladium-catalyzed couplings. Strategies to mitigate this include:

  • Using bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd intermediate .
  • Elevating reaction temperatures (80–100°C) in polar aprotic solvents (DMF, THF).
  • Employing microwave-assisted synthesis to enhance kinetic control . Yields drop by ~15–20% compared to less hindered analogs, necessitating optimization via DOE (Design of Experiments).

Q. What strategies resolve low yields in nucleophilic substitution reactions at the 4-bromo-thienyl position?

Competing side reactions (e.g., ester hydrolysis or thienyl ring decomposition) require:

  • Protection of the ester : Use silyl protecting groups (TMSCl) in basic conditions .
  • Solvent selection : DMF or DMSO stabilizes transition states for SNAr (nucleophilic aromatic substitution).
  • Catalysis : Add CuI (5 mol%) to accelerate bromide displacement with amines or alkoxides . Monitor reaction progress via TLC (Rf shift) and LC-MS to detect intermediates.

Q. How should researchers address contradictions in reported synthetic methods (e.g., catalyst choice)?

Discrepancies in acid catalysts (H₂SO₄ vs. p-TsOH) arise from substrate sensitivity. Systematic comparison involves:

  • Catalyst screening : Test H₂SO₄, p-TsOH, and Lewis acids (e.g., FeCl₃) at 0.5–2.0 eq. .
  • Kinetic analysis : Use in situ IR to track esterification rates.
  • Byproduct profiling : GC-MS identifies tert-butyl ethers (from alcohol dehydration) with H₂SO₄, favoring p-TsOH for cleaner reactions . Validate findings with control experiments and replicate under standardized conditions.

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in thienyl proton splitting patterns?

Conformational flexibility of the thienyl ring and ester rotamers leads to dynamic NMR effects. Solutions include:

  • Acquiring spectra at elevated temperatures (50°C in DMSO-d₆) to average signals .
  • Using 2D NMR (COSY, NOESY) to resolve coupling networks and confirm regiochemistry.
  • Comparing with computed DFT chemical shifts (B3LYP/6-31G*) .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Liquid-liquid extraction : Separate unreacted acid (aqueous NaHCO₃) from the ester (organic phase).
  • Distillation : Remove low-boiling solvents (e.g., CH₂Cl₂) under reduced pressure.
  • Recrystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals (mp 45–47°C) .

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